molecular formula C9H7BrO B1591798 7-Bromo-4-methylbenzofuran CAS No. 799766-13-5

7-Bromo-4-methylbenzofuran

Cat. No.: B1591798
CAS No.: 799766-13-5
M. Wt: 211.05 g/mol
InChI Key: GSSLPAYCQRXDCE-UHFFFAOYSA-N
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Description

7-Bromo-4-methylbenzofuran is an organic compound with the molecular formula C9H7BrO It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylbenzofuran typically involves the bromination of 4-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuranones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-methylbenzofuran.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzofuranones

    Reduction: 4-Methylbenzofuran

    Substitution: Various substituted benzofurans depending on the nucleophile used

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylbenzofuran involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzofuran: Lacks the bromine substituent, making it less reactive in certain chemical reactions.

    7-Bromo-2-methylbenzofuran: Similar structure but with the methyl group at a different position, leading to different reactivity and properties.

    7-Bromo-5-methylbenzofuran: Another positional isomer with distinct chemical behavior.

Uniqueness

7-Bromo-4-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials with tailored properties .

Properties

IUPAC Name

7-bromo-4-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLPAYCQRXDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610504
Record name 7-Bromo-4-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799766-13-5
Record name 7-Bromo-4-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml round bottom flask was added 15.6 g polyphosphoric acid (PPA) and anhydrous chlorobenzene (260 ml). The mixture was brought to reflux and 1-bromo-2-(2,2-dimethoxy-ethoxy)-4-methyl benzene (8.11 g, 29.5 mmol) in chlorobenzene (60 ml) was added dropwise over 2 h. The reaction was heated to reflux for 3 h, cooled to room temperature, passed through a silica plug and concentrated. Column chromatography (100% hexane) afforded 4.67 g (75%) of product as a white waxy solid: mp 32–33° C.; 1H NMR (300 MHz, DMSO-d6): δ 2.46 (3H, s), 7.02 (1H, d, J=7.9 Hz), 7.16 (1H, d, J=2.2 Hz), 7.43 (1H, d, J=7.9 Hz), 8.10 (1H, d, J=2.2 Hz); MS (EI) m/z 210 ([M+]).
[Compound]
Name
polyphosphoric acid
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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